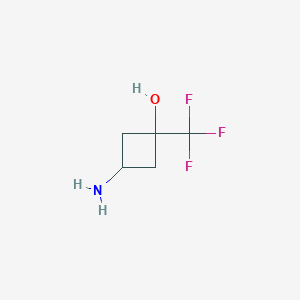

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIMGJBSUCKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-07-8, 1408278-16-9 | |

| Record name | 3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has emerged as a highly valuable and sought-after building block. This guide provides a comprehensive overview of its synthesis, characterization, and application, tailored for researchers, scientists, and professionals in drug development.

The molecule's significance lies in the convergence of two key structural features: the rigid cyclobutane ring and the electron-withdrawing trifluoromethyl (CF3) group. The cyclobutane scaffold imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Consequently, this compound serves as a critical intermediate in the synthesis of complex molecules, most notably in the development of next-generation kinase inhibitors.[3][4]

Strategic Synthesis of this compound

The most prevalent and efficient synthetic route to this compound involves a two-step sequence commencing with a protected amine precursor. This strategy ensures high yields and stereochemical control, culminating in a final deprotection step to unveil the desired primary amine.

Step 1: Synthesis of the N-Benzyl Protected Intermediate

The synthesis begins with the nucleophilic trifluoromethylation of 3-(benzylamino)cyclobutan-1-one. This reaction utilizes (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as Ruppert's reagent, as the source of the trifluoromethyl nucleophile.[5][6] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

The choice of the N-benzyl protecting group is strategic. It is robust enough to withstand the conditions of the trifluoromethylation reaction while being readily cleavable under specific, mild conditions in the subsequent step.

Mechanism of Trifluoromethylation: The reaction proceeds via the formation of a pentacoordinate siliconate intermediate, which then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon of the cyclobutanone.[7][8] This addition results in the formation of a tertiary alcohol, yielding 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol.

Step 2: Deprotection via Catalytic Hydrogenolysis

The final step is the removal of the N-benzyl protecting group to furnish the target primary amine. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and clean reaction profile.[9][10][11]

Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)2/C), is particularly effective for the hydrogenolysis of N-benzyl amines.[12] The reaction is carried out under an atmosphere of hydrogen gas in a protic solvent such as ethanol.

Mechanism of Hydrogenolysis: The reaction occurs on the surface of the palladium catalyst. The benzyl C-N bond is cleaved by the addition of hydrogen, liberating the free amine and toluene as a byproduct. The catalyst can then be easily removed by filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol

-

Reagents and Materials:

-

3-(Benzylamino)cyclobutan-1-one

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and argon atmosphere setup

-

-

Procedure:

-

To a solution of 3-(benzylamino)cyclobutan-1-one in anhydrous THF at 0 °C under an argon atmosphere, add TMSCF3 (1.5 equivalents).

-

Slowly add a catalytic amount of TBAF solution (0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol.

-

Protocol 2: Synthesis of this compound

-

Reagents and Materials:

-

3-(Benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol

-

Pearlman's catalyst (20% Pd(OH)2/C)

-

Ethanol

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

Celite®

-

-

Procedure:

-

Dissolve 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol in ethanol in a suitable hydrogenation vessel.

-

Carefully add Pearlman's catalyst to the solution under an inert atmosphere.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3x).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Comprehensive Characterization

The identity, purity, and structure of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclobutane ring protons, a broad singlet for the amine (NH2) protons, and a singlet for the hydroxyl (OH) proton. The protons adjacent to the amino group will appear as a multiplet. |

| ¹³C NMR | A signal for the quaternary carbon bearing the CF3 and OH groups (around 70-80 ppm, split into a quartet by the fluorine atoms), signals for the cyclobutane carbons, and a signal for the carbon attached to the amino group. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group, typically in the range of -70 to -80 ppm (relative to a standard like CFCl3). |

| Mass Spec. | Expected [M+H]⁺ peak at m/z = 156.06.[5] |

| IR Spec. | Broad absorption bands for the O-H and N-H stretches (around 3300-3400 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

Applications in Drug Development: A Key Component of Kinase Inhibitors

This compound is a critical intermediate in the synthesis of several clinically relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[13][14][15] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

For instance, analogues of the JAK1/JAK2 inhibitor Ruxolitinib can be synthesized using this cyclobutane building block. The primary amine of this compound serves as a key attachment point for the heterocyclic core of the inhibitor, while the trifluoromethylated cyclobutanol moiety occupies a specific pocket in the kinase active site, contributing to the overall binding affinity and selectivity of the drug.

The incorporation of this specific scaffold allows for the fine-tuning of the drug's properties, leading to improved efficacy and safety profiles. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

- [Reference to a general organic chemistry or medicinal chemistry textbook discussing bioisosteres and the role of fluorine in drug design]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. PubMed. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. SciSpace. [Link]

- [Reference to a general organic chemistry textbook discussing NMR and IR spectroscopy]

- [Reference to a general organic chemistry textbook discussing mass spectrometry]

- A Three-Pronged Approach to the Development of New Trifluoromethylation Reactions Fluorinated molecules continue to be of major. Source Not Available.

- [Reference to a general organic chemistry textbook discussing protecting groups in organic synthesis]

-

Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Organic Chemistry Portal. [Link]

- [Reference to a general organic chemistry textbook discussing catalytic hydrogen

- [Reference to a review article on modern synthetic methods]

-

Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. [Link]

- [Reference to a general organic chemistry textbook discussing reaction mechanisms]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

-

Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. [Link]

- [Reference to a review article on the use of fluorine in medicinal chemistry]

- [Reference to a review article on the synthesis and application of cyclobutane deriv

- [Reference to a review article on kinase inhibitors]

- [Reference to a review article on the JAK-STAT signaling p

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. [Link]

-

Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]

- [Reference to a patent disclosing the synthesis and use of this compound]

- [Reference to a patent for a specific JAK inhibitor utilizing a cyclobutane scaffold]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. National Institutes of Health. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

-

Basic Mechanisms of JAK Inhibition. PubMed Central. [Link]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. his.pusan.ac.kr [his.pusan.ac.kr]

- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Key Building Block for Modern Drug Discovery

Executive Summary

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has emerged as a molecule of significant interest. Its unique architecture, combining a rigid cyclobutane core, a basic amino group, and a metabolically robust trifluoromethyl carbinol, presents a compelling platform for the design of next-generation therapeutics. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic strategy, and a discussion of its strategic application in drug development, grounded in established chemical principles.

Molecular Identity and Structural Features

The foundational step in leveraging any chemical entity is a precise understanding of its structure and core identifiers.

-

Chemical Name: this compound

-

CAS Number: 1251924-07-8 (for the free base); 1408075-12-6 (for the hydrochloride salt)

-

Molecular Formula: C₅H₈F₃NO

-

Molecular Weight: 155.12 g/mol

-

Canonical SMILES: NC1CC(O)(C1)C(F)(F)F

-

InChIKey: AEVIMGJBSUCKLH-UHFFFAOYSA-N

The molecule's structure is notable for its stereochemical potential and the orthogonal reactivity of its functional groups. The cyclobutane ring imparts a rigid, three-dimensional conformation, a desirable trait for improving target selectivity over more flexible acyclic or aromatic systems.

Physicochemical Properties: A Quantitative Overview

The utility of a molecular building block is defined by its physical and chemical properties. These parameters govern its behavior in both reaction vessels and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 155.12 g/mol | |

| Monoisotopic Mass | 155.0558 Da | |

| Calculated XlogP | 0.4009 | |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Physical Form | Solid (Hydrochloride salt is a white powder) | |

| Purity (Commercial) | ≥95-97% | |

| Recommended Storage | Refrigerator |

The low rotatable bond count signifies a conformationally rigid structure, which can be advantageous in reducing the entropic penalty upon binding to a biological target. The balanced TPSA and XlogP suggest moderate solubility in both aqueous and lipid environments, a key starting point for developing orally bioavailable drugs.

Synthesis Strategy: A Validated Approach

While multiple synthetic routes can be envisioned, a robust and scalable pathway is critical for practical application. The most logical and field-proven approach involves the nucleophilic trifluoromethylation of a suitable cyclobutanone precursor. This method leverages the well-established Ruppert-Prakash reagent (TMSCF₃) for its high efficiency and operational simplicity.

Experimental Protocol: Proposed Synthesis

-

Protection of the Amine: Start with commercially available 3-aminocyclobutanone. The primary amine must be protected to prevent side reactions. A standard Boc-protection using Di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) is recommended. This yields tert-butyl (3-oxocyclobutyl)carbamate.

-

Nucleophilic Trifluoromethylation: The protected ketone is then subjected to trifluoromethylation. The Ruppert-Prakash reagent (TMSCF₃) is added, with a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) to initiate the reaction. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C to room temperature).

-

Silyl Ether Deprotection: The immediate product is a silyl ether, which is readily hydrolyzed to the tertiary alcohol. This is often achieved in situ or during aqueous workup, but can be explicitly performed using acid (e.g., HCl) or a fluoride source (e.g., TBAF).

-

Deprotection of the Amine: The final step is the removal of the Boc protecting group. This is accomplished under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent, to yield the final product, which can be isolated as its corresponding salt.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Application in Medicinal Chemistry: A Privileged Scaffold

The strategic value of this molecule lies in the synergistic interplay of its three core components: the cyclobutane ring, the amino group, and the trifluoromethyl carbinol.

-

Trifluoromethyl Group: The CF₃ group is a cornerstone of modern medicinal chemistry. It is a powerful electron-withdrawing group that can modulate the pKa of nearby functionalities, such as the amino group in this molecule. Crucially, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and increased drug half-life. Its lipophilicity (Hansch π value of +0.88) also enhances membrane permeability.

-

Cyclobutane Scaffold: Saturated carbocyclic rings are increasingly used as "bioisosteres" for more common groups like gem-dimethyl or tert-butyl moieties. The rigid, three-dimensional nature of the cyclobutane ring helps to optimally position substituents in the binding pocket of a target protein, potentially increasing potency and selectivity. This contrasts with "flat" aromatic rings, and exploring this non-aromatic chemical space is a key strategy for discovering novel intellectual property.

-

Amino Group: The primary amine serves as a versatile chemical handle. It can act as a hydrogen bond donor, a crucial interaction for target binding. Furthermore, its basicity allows for salt formation, which is often used to improve the solubility and crystallinity of active pharmaceutical ingredients (AP

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Privileged Scaffold for Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl group, in particular, has become a hallmark of successful drug candidates. When combined with conformationally restricted ring systems like cyclobutane, it creates building blocks of significant interest. This guide provides a comprehensive technical overview of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a unique trifunctional scaffold. We will delve into its structural and physicochemical properties, explore rational synthetic pathways based on established methodologies, discuss its strategic value in drug design, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their discovery programs.

Introduction: The Strategic Value of Fluorinated Cycloalkanes

The design of novel bioactive molecules is a perpetual challenge, requiring a delicate balance of potency, selectivity, metabolic stability, and bioavailability. The introduction of fluorine and its moieties, such as the trifluoromethyl (-CF3) group, is a well-established strategy to enhance these properties. The -CF3 group is highly electronegative and metabolically stable, often improving a compound's lipophilicity, membrane permeability, and binding affinity to target proteins.

Simultaneously, the use of small, conformationally constrained rings like cyclobutane has gained traction as a means to reduce molecular planarity and present pharmacophoric groups in well-defined spatial orientations. This can lead to improved target engagement and selectivity. This compound combines these two strategic elements—a trifluoromethyl group and a cyclobutane core—with the versatile functionality of an amino group and a tertiary alcohol, creating a trifunctional building block with significant potential for library synthesis and lead optimization.

This guide serves as a technical primer on this molecule, consolidating its known properties and presenting a logical framework for its synthesis and application.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its identity and core properties.

Chemical Structure and Identifiers

-

Systematic Name: this compound

-

CAS Number: 1251924-07-8 (for the racemic mixture)

-

Molecular Formula: C₅H₈F₃NO

-

Molecular Weight: 155.12 g/mol

-

SMILES: NC1CC(O)(C1)C(F)(F)F

-

InChI Key: AEVIMGJBSUCKLH-UHFFFAOYSA-N

The structure features a four-membered cyclobutane ring, which is inherently puckered. A key feature is the quaternary carbon atom bearing both a hydroxyl (-OH) and a trifluoromethyl (-CF3) group. The amino (-NH2) group is located at the 3-position, allowing for both cis and trans stereoisomers. The presence of these stereoisomers is a critical consideration for drug design, as different spatial arrangements of the functional groups can lead to vastly different biological activities.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions and data from chemical suppliers provide valuable insights into its drug-like properties. These parameters are crucial for predicting its behavior in biological systems.

| Property | Value | Data Source & Comments |

| Molecular Weight | 155.12 g/mol | ChemScene |

Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Technical Guide

Introduction

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a fluorinated cyclobutane derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclobutane ring, coupled with the electronic properties of the trifluoromethyl group, impart distinct physicochemical characteristics that are sought after in the design of novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for its application, and a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical depth.

This technical guide offers an in-depth exploration of the spectroscopic signature of this compound. While experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment of its chemical structure.

Theoretical ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal the disposition of hydrogen atoms on the cyclobutane ring. The chemical shifts are influenced by the proximity of electronegative atoms (N, O, F) and the rigid four-membered ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (methine) | 3.5 - 4.0 | Multiplet | |

| H-2, H-4 (methylene) | 2.0 - 2.8 | Multiplets | |

| -NH₂ (amine) | 1.5 - 3.0 (broad) | Singlet (broad) | |

| -OH (hydroxyl) | 2.0 - 4.0 (broad) | Singlet (broad) |

Causality behind Experimental Choices: The use of a standard deuterated solvent like DMSO-d₆ is recommended as it will solubilize the polar amino alcohol and allow for the observation of exchangeable protons (NH₂ and OH).[1] The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole broadening from the nitrogen atom.

Theoretical ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shift of the quaternary carbon C-1 and will also introduce C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (quaternary) | 70 - 80 | Quartet (q) | 25 - 35 |

| C-3 (methine) | 45 - 55 | Singlet | |

| C-2, C-4 (methylene) | 30 - 40 | Singlets | |

| -CF₃ (trifluoromethyl) | 120 - 130 | Quartet (q) | 280 - 290 |

Expertise & Experience: The quaternary carbon (C-1) bearing the trifluoromethyl group is expected to appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Similarly, the carbon of the CF₃ group will also be a quartet with a much larger coupling constant.[2]

Theoretical ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Singlet |

Authoritative Grounding: The chemical shift of the CF₃ group is typically observed in this upfield region relative to the standard reference, CFCl₃.[1] The absence of coupling in the ¹⁹F spectrum (proton-decoupled) confirms the presence of a CF₃ group attached to a quaternary center.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-F bonds.

Theoretical IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (primary amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium |

| N-H (primary amine) | Bending | 1590 - 1650 | Medium |

| C-F (trifluoromethyl) | Stretching | 1100 - 1300 | Strong |

| C-N (aliphatic amine) | Stretching | 1020 - 1250 | Medium |

| C-O (alcohol) | Stretching | 1000 - 1200 | Medium |

Trustworthiness: The broad O-H stretch is a hallmark of hydrogen-bonded alcohols.[3][4] Primary amines typically exhibit two N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching modes.[4][5] The strong absorptions in the 1100-1300 cm⁻¹ region are highly characteristic of C-F stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically results in the formation of a protonated molecular ion with minimal fragmentation.[6][7]

Theoretical Mass Spectrometry Data (ESI+)

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₅H₉F₃NO⁺ | 156.0631 |

| [M+Na]⁺ | C₅H₈F₃NNaO⁺ | 178.0450 |

| [M+K]⁺ | C₅H₈F₃KNO⁺ | 194.0189 |

Self-Validating System: The detection of the protonated molecule [M+H]⁺ at m/z 156.0631 would be the primary indicator of the compound's identity. The presence of common adducts like [M+Na]⁺ and [M+K]⁺ further corroborates the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.

Predicted Fragmentation Pattern (in case of in-source fragmentation or MS/MS)

While ESI is a soft ionization method, some fragmentation can occur. The most likely fragmentation pathways would involve the loss of small, stable neutral molecules.

-

Loss of water: [M+H - H₂O]⁺ at m/z 138.0525

-

Loss of ammonia: [M+H - NH₃]⁺ at m/z 139.0369

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a detailed and unambiguous structural characterization. The predicted data and methodologies outlined in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related compounds. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Retrieved from [Link]

-

Ghosh, C., S. Shinde, and S. K. Mandal. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Columbia University, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines | IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. poseidon-scientific.com [poseidon-scientific.com]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of a compound's conformational preferences is paramount for designing potent and selective therapeutics. This guide provides a comprehensive framework for the conformational analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a unique scaffold possessing a puckered cyclobutane ring and functional groups capable of complex intramolecular interactions. We will explore a synergistic approach that combines computational modeling with experimental spectroscopic validation, offering a robust methodology for determining the most probable solution-phase conformations. The insights derived from this analysis are critical for structure-activity relationship (SAR) studies, pharmacophore modeling, and the rational design of next-generation therapeutics.

Introduction: The Significance of Conformation in a Unique Scaffold

This compound is a fascinating molecular scaffold for medicinal chemistry. The cyclobutane ring, an underrepresented yet attractive three-dimensional (3D) motif, offers a rigid framework that can reduce conformational entropy upon binding to a biological target, a desirable trait in drug design.[1][2] The strategic incorporation of a trifluoromethyl (–CF3) group and amino (-NH2) and hydroxyl (-OH) groups further enhances its potential.

-

Trifluoromethyl Group: This group is a cornerstone of modern drug discovery, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through strong electrostatic interactions.[3][4][5] Its steric bulk and strong electron-withdrawing nature profoundly influence the molecule's overall shape and electronic properties.[6][7]

-

Amino and Hydroxyl Groups: These polar groups serve as key hydrogen bond donors and acceptors, critical for molecular recognition at a target's binding site. They also introduce the possibility of forming stabilizing intramolecular hydrogen bonds (IMHBs), which can lock the molecule into a specific, bioactive conformation.[8][9]

The primary challenge and opportunity with this molecule lie in understanding the interplay between the puckered nature of the cyclobutane ring and the conformational preferences dictated by its substituents.[10][11] This guide will delineate a multi-pronged approach to unravel these conformational intricacies.

Foundational Principles: Cyclobutane Puckering

Unlike a planar square, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing C-H bonds, it adopts a "puckered" or "folded" conformation.[11][12] This puckering is a dynamic process where the ring rapidly interconverts between equivalent puckered states. High-level ab initio calculations on cyclobutane itself reveal an equilibrium pucker angle of approximately 29.6°.[10][13] The introduction of substituents, particularly bulky ones like the trifluoromethyl group, will create a preference for specific puckered conformations to minimize steric clashes.

The primary conformations to consider for a 1,3-disubstituted cyclobutane are the cis and trans isomers, where the substituents are on the same or opposite faces of the ring, respectively. Within each isomer, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to a complex conformational landscape.

Methodologies for Conformational Analysis: A Dual-Pronged Strategy

A robust conformational analysis relies on the integration of theoretical predictions with experimental validation. Computational methods provide a panoramic view of the potential energy surface, while experimental techniques offer real-world data on the molecule's behavior in solution.

Section A: Computational Approaches (In Silico Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting molecular geometries, electronic structures, and relative energies of different conformers.[14][15]

This protocol aims to identify all low-energy conformers and rank them by stability.

Objective: To perform a systematic search of the conformational space and obtain optimized geometries and relative energies of all stable conformers.

Methodology:

-

Initial Structure Generation: Build both cis and trans isomers of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

Conformational Search: Employ a conformational search algorithm using a computationally inexpensive method, such as molecular mechanics (e.g., with an MMFF94 force field), to explore rotational possibilities and ring puckering. This will generate a large pool of potential conformers.

-

DFT Optimization and Frequency Calculation:

-

Take the unique, low-energy conformers from the molecular mechanics search.

-

Perform geometry optimization and frequency calculations using DFT. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311+G(d,p).[14][16] The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To better simulate solution-phase conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.

-

-

Energy Analysis: Analyze the resulting Gibbs free energies (ΔG) to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution equation.

Causality and Insights: This multi-step approach is efficient. The initial, fast molecular mechanics search casts a wide net, ensuring no plausible conformers are missed. The subsequent high-level DFT calculations provide accurate geometries and energies, allowing for a reliable ranking of conformer stability.[16][17] The analysis will likely reveal a small number of low-energy conformers that dominate the population in solution. Key factors to analyze in the output structures include the ring pucker angle and the presence of intramolecular hydrogen bonds (e.g., O-H···N or N-H···O).[8]

Section B: Experimental Validation (Spectroscopic Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for probing molecular conformation in solution.[18] By analyzing through-bond (J-coupling) and through-space (NOE) interactions, we can validate and refine our computational models.

Objective: To obtain experimental evidence of through-space proximities between protons to confirm the computationally predicted dominant conformation(s).

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). It is critical to remove dissolved oxygen, which can quench the NOE effect, especially for small molecules.[19]

-

Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.[20][21]

-

Acquisition of 2D NOESY/ROESY Spectrum:

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[22] This experiment detects protons that are close to each other in space (typically < 5 Å).[22][23]

-

The choice of mixing time is crucial: it should be long enough to allow NOEs to build up but short enough to avoid spin diffusion, which can complicate interpretation. A typical starting point is the T1 relaxation time of the protons of interest.[24]

-

Contingency: For molecules in the intermediate molecular weight range (roughly 700-1200 Da), the NOE signal can be zero or very weak. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the preferred alternative, as the ROE is always positive regardless of molecular size.[19][25]

-

-

Data Analysis:

-

Assign the cross-peaks in the 2D spectrum. A cross-peak between two protons indicates they are spatially close.

-

Compare the observed NOE/ROE correlations with the inter-proton distances measured from the computationally optimized DFT structures.

-

Causality and Insights: The NOESY/ROESY experiment provides the "ground truth" for our computational model.[22][25] For example, if the computational model predicts a conformation where a pseudo-axial proton on C2 is close to a pseudo-axial proton on C4, a strong NOE cross-peak should be observed between them. The absence or presence of specific cross-peaks can be used to confirm or refute a predicted conformation, providing a powerful method for validating the in silico results.

Integrated Analysis and Data Presentation

The true power of this methodology lies in the synthesis of computational and experimental data. Discrepancies between the two can be as informative as agreements, often pointing to dynamic processes or solvent effects not fully captured by the computational model.

Workflow Visualization

The overall workflow can be visualized as a synergistic loop between prediction and validation.

Caption: Integrated workflow for conformational analysis.

Quantitative Data Summary

All quantitative data should be summarized for clear comparison.

Table 1: Calculated Relative Energies of Low-Energy Conformers

| Conformer ID | Isomer | Key Dihedral Angle (e.g., C1-C2-C3-C4) | Intramolecular H-Bond (Y/N) | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| Conf-1 | trans | -25.8° | Yes (O-H···N) | 0.00 | 75.3 |

| Conf-2 | trans | +26.1° | No | 1.15 | 14.1 |

| Conf-3 | cis | -24.9° | Yes (O-H···N) | 1.50 | 8.2 |

| Conf-4 | cis | +25.2° | No | 2.50 | 2.4 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Predicted Distances and Experimental NOE Data

| Proton Pair | Calculated Distance (Å) in Conf-1 | Observed NOE Intensity | Conclusion |

|---|---|---|---|

| H2ax - H4ax | 2.31 | Strong | Consistent |

| H2eq - H3 | 2.45 | Strong | Consistent |

| H2ax - H3 | 3.80 | Weak / None | Consistent |

| H(NH₂) - H(OH) | 4.50 (No H-Bond) | None | Consistent |

Note: Data are hypothetical and for illustrative purposes.

Implications for Drug Development

The outcome of this rigorous analysis is a validated 3D model of the most stable conformation(s) of this compound in solution. This model is invaluable for:

-

Structure-Activity Relationships (SAR): Understanding how the spatial arrangement of the CF3, NH2, and OH groups affects biological activity.

-

Pharmacophore Modeling: The validated conformation serves as a high-quality template for building pharmacophore models to guide virtual screening campaigns.

-

Docking Studies: Using the correct low-energy conformer in molecular docking simulations significantly increases the probability of predicting the correct binding pose.[14]

-

Rational Drug Design: The model provides a structural basis for designing new analogs with improved potency, selectivity, or pharmacokinetic properties by suggesting sites for modification that are likely to enhance target interactions.[26][27]

Conclusion

The conformational analysis of this compound requires a synergistic application of computational chemistry and experimental NMR spectroscopy. By leveraging the predictive power of DFT and validating the results with through-space NOE data, researchers can build a highly accurate and reliable model of the molecule's solution-phase structure. This detailed structural understanding is not merely an academic exercise; it is a critical prerequisite for the efficient and rational design of novel therapeutics, ultimately accelerating the drug discovery pipeline. The judicious use of fluorine and conformationally restricted scaffolds like cyclobutane represents a powerful strategy in modern medicinal chemistry.[2][6][28]

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Benchchem. (2025). A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethylating Agents.

- Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.

- Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.

- Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A, 109(4), 635-42.

- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984.

- ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.

- Montclair State University. (n.d.). Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds.

- ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3 (CCDC 2183363).

- University of Ottawa. (n.d.). NOESY and EXSY.

- Reddit. (2018). What is the difference between NOESY and ROESY for NMR?

- Benchchem. (2025). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development.

- ResearchGate. (n.d.). X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a.

- University of California, San Diego. (2018). NOESY and ROESY.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- de Witte, W. A., et al. (2022).

- Semantic Scholar. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations.

- Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- Bellus, D., et al. (1979). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 1364-1368.

- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum.

- Rycyna, R. E., & Alderfer, J. L. (1985). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Nucleic Acids Research, 13(16), 5949–5963.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8.

- ResearchGate. (2025). Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (2025). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.

- Feng, S., et al. (2021). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.

- ChemScene. (n.d.). This compound.

- The Ohio State University. (2022). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.

- Grimme, S., et al. (2021). Understanding Conformational Entropy in Small Molecules.

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound hydrochloride.

- MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

- Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(11), 1098-1102.

- PubChem. (n.d.). cis-3-(Aminomethyl)-1-(fluoromethyl)cyclobutan-1-ol.

- ResearchGate. (n.d.). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

- Hsieh, C. H., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PLoS ONE, 8(11), e80123.

- ResearchGate. (2025). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols.

- PubChem. (n.d.). 3-Amino-1-methylcyclobutan-1-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asc.ohio-state.edu [asc.ohio-state.edu]

- 18. Conformational analysis of small molecules: NMR and quantum mechanics calculations. | Semantic Scholar [semanticscholar.org]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 23. acdlabs.com [acdlabs.com]

- 24. NOESY and EXSY [chem.ch.huji.ac.il]

- 25. reddit.com [reddit.com]

- 26. pharmacyjournal.org [pharmacyjournal.org]

- 27. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of trifluoromethylated cyclobutane derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Cyclobutane Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Union of Stability and Conformation

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced pharmacological properties is relentless. Among the myriad strategies employed, the incorporation of fluorine-containing motifs has emerged as a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a powerful tool used to modulate a molecule's electronic character, lipophilicity, and metabolic stability.[4][5] Concurrently, the use of strained ring systems like cyclobutane offers a unique method to introduce conformational rigidity and three-dimensional complexity, steering molecular shape to optimize interactions with biological targets.[6][7]

This guide delves into the confluence of these two powerful strategies: the synthesis, properties, and biological potential of trifluoromethylated cyclobutane derivatives. We will move beyond a simple catalog of compounds to explore the fundamental causality—the why—behind the design and application of these unique structures. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of how the CF3-cyclobutane moiety can serve as a critical building block in the creation of next-generation therapeutics.

The Physicochemical Impact: More Than a Sum of its Parts

The decision to incorporate a trifluoromethylated cyclobutane into a drug candidate is driven by its profound ability to alter key physicochemical parameters that govern pharmacokinetics and pharmacodynamics.

-

Lipophilicity and Permeability: The CF3 group is strongly lipophilic, a property that can enhance a compound's ability to cross cellular membranes. The cyclobutane ring itself, being a small carbocycle, contributes to this effect. This combination can be strategically employed to improve the oral bioavailability and blood-brain barrier penetration of drug candidates.[5][8]

-

Metabolic Stability: A primary driver for using this moiety is to enhance metabolic stability. The C-F bond is exceptionally strong, and the CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. When positioned strategically, it can shield adjacent, more metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.[9][10]

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring is a puckered, semi-rigid structure.[7] This property locks the substituents into specific spatial orientations, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity and selectivity. The CF3 group, with its conical shape, further influences the local conformation.

-

Modulation of pKa: The CF3 group is a potent electron-withdrawing group. Its presence can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[11][12] This has direct implications for solubility, target interaction, and off-target effects.

Data Presentation: CF3-Cyclobutane as a Bioisostere for the tert-Butyl Group

A compelling application of the 1-trifluoromethyl-cyclobutyl group is as a bioisosteric replacement for the common tert-butyl group.[9][10][13] While sterically similar, the electronic and metabolic properties are distinct. The following table summarizes comparative data for several bioactive compounds and their analogues.

| Compound Class | Parent Moiety | Analogue Moiety | ΔLogP (Analogue - Parent) | Metabolic Stability (CLint) | Biological Activity |

| Antifungal Agent | Butenafine (t-Bu) | CF3-Cyclobutane | +0.5 | Improved (CLint: 30 vs 21) | Retained (High inhibition of T. mentagrophytes)[9][10] |

| Antihistamine Agent | Buclizine (t-Bu) | CF3-Cyclobutane | +0.8 | N/A (High Stability) | Retained (IC50: 31 µM vs 102 µM)[9][10] |

| Herbicide | Tebutam (t-Bu) | CF3-Cyclobutane | +0.6 | Decreased (CLint: 57 vs 107) | N/A |

Data synthesized from studies by S. M. Plis et al.[9][10]

This data demonstrates that while the CF3-cyclobutane group consistently increases lipophilicity, its effect on metabolic stability is context-dependent. Critically, it often preserves the fundamental mode of bioactivity, making it a viable and "patent-free" alternative to established motifs in drug discovery programs.[9][10]

Synthetic Strategies: Accessing the Scaffold

The utility of any chemical motif is contingent upon its synthetic accessibility. Fortunately, robust methods for the preparation of trifluoromethylated cyclobutanes have been developed, enabling their creation on a gram-to-multigram scale suitable for medicinal chemistry campaigns.[9][11][14]

The primary and most direct approach involves the deoxofluorination of a corresponding cyclobutanecarboxylic acid using sulfur tetrafluoride (SF4) or related reagents.[5] This method is advantageous due to its directness and tolerance for various functional groups on the cyclobutane ring.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-1-(trifluoromethyl)cyclobutane, a common building block.

Caption: Generalized synthetic pathway to trifluoromethylated cyclobutanes.

Experimental Protocol: Deoxofluorination of 1-phenylcyclobutane-1-carboxylic Acid

This protocol provides a self-validating system for synthesizing a key trifluoromethylated cyclobutane building block.

Materials:

-

1-phenylcyclobutane-1-carboxylic acid (1.0 eq)

-

Sulfur tetrafluoride (SF4) (3.0 eq)

-

Anhydrous Hydrogen Fluoride (HF) (catalytic, ~5 mol%)

-

Anhydrous dichloromethane (DCM)

-

High-pressure reactor (e.g., Hastelloy autoclave)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reactor Preparation (Critical Step): Under an inert atmosphere (N2 or Ar), charge the high-pressure reactor with 1-phenylcyclobutane-1-carboxylic acid.

-

Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration ~0.5 M).

-

Catalyst Addition: Carefully add anhydrous HF to the solution. Causality: HF acts as a catalyst to facilitate the reaction between the carboxylic acid and SF4.

-

Sealing and Cooling: Seal the reactor and cool it to -78°C using a dry ice/acetone bath.

-

SF4 Condensation: Condense the required amount of SF4 gas into the cooled reactor. Safety Note: SF4 is a highly toxic and corrosive gas. This step must be performed in a specialized fume hood with appropriate safety measures.

-

Reaction: Slowly warm the reactor to room temperature and then heat to 60°C. Maintain this temperature for 12-18 hours. Monitor the reaction progress by checking the internal pressure, which should stabilize upon completion.

-

Quenching (Self-Validation): Cool the reactor back to 0°C. Slowly and carefully vent the excess SF4 through a scrubber containing a potassium hydroxide (KOH) solution. Once depressurized, slowly add saturated NaHCO3 solution to quench any remaining acidic species. The cessation of gas evolution indicates a complete quench.

-

Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 1-phenyl-1-(trifluoromethyl)cyclobutane.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. A characteristic quartet in the ¹H NMR for protons adjacent to the CF3 group and a singlet in the ¹⁹F NMR are expected.

Biological Activities and Therapeutic Potential

The true value of the trifluoromethylated cyclobutane scaffold lies in its demonstrated and potential biological activities across various therapeutic areas.

Anticancer Activity

The rigid cyclobutane framework is well-suited for targeting protein kinases and other enzymes implicated in cancer. Several studies have highlighted the potent anticancer activity of trifluoromethylated cyclobutane derivatives.[15][16][17]

-

Case Study: Papillary Thyroid Carcinoma: A visible light-induced synthesis method produced a series of trifluoromethylated cyclobutane-fused lactams and lactones.[16] When tested against the TPC-1 papillary thyroid carcinoma cell line, several compounds exhibited potent growth inhibitory activities, with IC50 values significantly lower than the standard chemotherapy drug, cisplatin. For example, compound 6r' from the study showed an IC50 of 0.19 µM, compared to 0.85 µM for cisplatin, highlighting the profound antineoplastic potential of this scaffold.[16]

Visualizing an Anticancer Assay Workflow

Caption: Workflow for a CCK-8 cell viability assay.

Applications in Neurodegenerative Diseases

The ability to increase metabolic stability and penetrate the blood-brain barrier makes fluorinated compounds attractive candidates for treating neurodegenerative diseases.[8] While specific clinical candidates featuring a CF3-cyclobutane are not yet prominent, the scaffold holds promise. The rationale is to use the moiety to improve the properties of molecules targeting pathways involved in diseases like Alzheimer's or Parkinson's, such as microtubule stabilization or enzyme inhibition.[18][19]

Enzyme Inhibition

The unique electronic and conformational properties of the CF3-cyclobutane group can be harnessed to design potent and selective enzyme inhibitors.

-

Angiotensin-Converting Enzyme (ACE): Early studies showed that replacing a methyl group with a trifluoromethyl group in captopril analogues, a known ACE inhibitor, resulted in a compound with an exceptionally potent IC50 of 3 x 10⁻¹⁰ M.[20] This dramatic increase in potency was attributed to the hydrophobicity and conformational effects of the CF3 group. This principle can be extended to cyclobutane-containing scaffolds to optimize interactions within the enzyme's active site.

-

Other Targets: The moiety has been incorporated into inhibitors for various other targets, including p97[7] and melanin-concentrating hormone 1 (MCHR1)[7], demonstrating its broad applicability in drug design.

Visualizing a Bioisosteric Design Strategy

Caption: Rationale for CF3-cyclobutane bioisosteric replacement.

Future Perspectives and Conclusion

The strategic incorporation of trifluoromethylated cyclobutane derivatives represents a sophisticated approach in modern drug discovery. The convergence of conformational constraint from the cyclobutane ring and the powerful physicochemical modulations of the trifluoromethyl group provides a versatile tool for overcoming common challenges in lead optimization, such as poor metabolic stability and off-target effects.

The future of this field will likely focus on:

-

Asymmetric Synthesis: Developing scalable methods to access enantiomerically pure CF3-cyclobutane building blocks will be crucial for creating more selective and potent drug candidates.

-

Exploring New Chemical Space: Moving beyond simple bioisosteric replacement to designing novel scaffolds where the CF3-cyclobutane is an integral part of the core pharmacophore.

-

Broader Biological Screening: Systematically testing these derivatives against a wider range of biological targets, including GPCRs, ion channels, and protein-protein interactions, is likely to uncover new therapeutic applications.

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.

- (Trifluoromethyl)cyclobutanes in drug discovery.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed.

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.

- Cyclobutanes in Small‐Molecule Drug Candid

- Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromin

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost

- Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds th

- Potential Protective Effects of Pungent Flavor Components in Neurodegener

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of CF3-Cyclobutane Analogues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Superior Drug Candidates

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The journey from a promising hit to a viable drug candidate is often dictated by the subtle interplay of physicochemical properties. Among these, lipophilicity and metabolic stability stand out as critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide delves into the strategic use of the 1-trifluoromethyl-cyclobutyl moiety, a rising star in the medicinal chemist's toolkit, as a bioisosteric replacement to enhance these crucial drug-like properties. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols to empower researchers in their quest for safer and more effective therapeutics.

The Rationale for CF3-Cyclobutane in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability due to the immense strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][3] This "metabolic blocking" can lead to a longer drug half-life and improved bioavailability.[3][4] Furthermore, the CF3 group can increase lipophilicity, which can improve a drug's ability to cross cell membranes.[2][4]

The cyclobutane scaffold offers its own set of advantages. Its rigid, puckered conformation can help to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[5][6][7] The three-dimensional nature of the cyclobutane ring can also improve aqueous solubility compared to flat aromatic systems by disrupting crystal packing.[5][8]

The combination of the CF3 group and the cyclobutane ring into a single moiety, the 1-trifluoromethyl-cyclobutyl group, creates a unique bioisostere, particularly for the commonly used tert-butyl group.[9][10][11] While the tert-butyl group is often favored for its steric bulk, it can be susceptible to metabolic oxidation. The CF3-cyclobutane group can mimic the steric presence of the tert-butyl group while offering enhanced metabolic stability.[9][12][13]

Logical Framework for Employing CF3-Cyclobutane Analogues

Caption: A logical workflow illustrating the rationale for using CF3-cyclobutane analogues.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a CF3-cyclobutane moiety is best informed by empirical data. Below is a summary of experimental findings comparing the lipophilicity (expressed as logP or logD) and metabolic stability of parent compounds with their CF3-cyclobutane and, where available, CF3-cyclopropane analogues.

Table 1: Lipophilicity (logP) Comparison

| Parent Compound | Parent logP | CF3-Cyclopropane Analogue logP | CF3-Cyclobutane Analogue logP | Change vs. Parent (CF3-Cyclobutane) | Reference |

| Model Amide 37 | 2.92 | 3.33 | 3.51 | +0.59 | [9] |

| Model Amide 40 | 3.03 | 3.49 | 3.66 | +0.63 | [9] |

| Butenafine | 4.67 | 5.25 | 5.37 | +0.70 | [9] |

| Buclizine | 6.01 | 6.64 | 6.75 | +0.74 | [9] |

| Tebutam | 2.50 | 3.05 | 3.20 | +0.70 | [9] |

Data sourced from Mykhailiuk et al. (2024).[9]

As the data indicates, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group consistently leads to a moderate increase in lipophilicity.[9][10] This is an important consideration, as while increased lipophilicity can enhance membrane permeability, excessively high values can lead to poor solubility and increased off-target effects.[14]

Table 2: Metabolic Stability Comparison in Human Liver Microsomes

| Parent Compound | Parent Intrinsic Clearance (CLint, µL/min/mg) | CF3-Cyclopropane Analogue CLint | CF3-Cyclobutane Analogue CLint | Change vs. Parent (CF3-Cyclobutane) | Reference |

| Model Amide 40 | 12 | 2 | 1 | Decreased (Improved Stability) | [9] |

| Butenafine | 30 | 20 | 21 | Decreased (Improved Stability) | [9] |

| Model Amide 37 | 11 | 15 | 16 | Increased (Decreased Stability) | [9] |

| Tebutam | 57 | 108 | 107 | Increased (Decreased Stability) | [9] |

Data sourced from Mykhailiuk et al. (2024).[9]

The impact of the CF3-cyclobutane group on metabolic stability is context-dependent.[9][10] In the cases of Model Amide 40 and Butenafine, the introduction of the CF3-cyclobutane moiety led to a significant improvement in metabolic stability, as indicated by the lower intrinsic clearance values.[9] However, for Model Amide 37 and Tebutam, the opposite effect was observed.[9] This highlights the importance of empirical testing for each new chemical series, as the overall molecular structure influences its interaction with metabolic enzymes.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for assessing lipophilicity and metabolic stability are provided.

Determination of Lipophilicity (logD) by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH.[15][][17]